molecular formula C14H19NO4S B1399785 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1135123-74-8

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Katalognummer: B1399785
CAS-Nummer: 1135123-74-8
Molekulargewicht: 297.37 g/mol
InChI-Schlüssel: PCUBTQXBYQTRII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary or detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness and safety. This might include the use of continuous flow reactors and other advanced industrial techniques to maintain high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce functional groups like halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[3,2-c]pyridine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
  • Results : For example, one derivative showed an IC50 value of 10.8μM10.8\,\mu M against HSC3 cells, indicating potent inhibition of cell viability . The mechanism of action appears to involve apoptosis and cell cycle arrest.

Antitubulin Agents

Another area of research involves the exploration of this compound as a potential antitubulin agent. Studies have synthesized various derivatives based on the thieno[3,2-c]pyridine scaffold and evaluated their biological activity against tubulin polymerization. These studies suggest that modifications to the molecular structure can enhance the inhibitory effects on tubulin dynamics .

Case Study 1: Anticancer Screening

In a recent publication focused on thieno[3,2-c]pyridine derivatives:

  • Objective : To assess anticancer properties through in vitro assays.
  • Methodology : Compounds were subjected to MTT assays to determine cytotoxicity across different cancer cell lines.
  • Findings : Two specific derivatives demonstrated significant anticancer activity with low IC50 values across multiple cell lines .

Case Study 2: Molecular Docking Studies

A study performed molecular docking simulations to assess the binding affinity of synthesized compounds to target proteins involved in cancer pathways:

  • Target Protein : Heat shock protein 90 (Hsp90).
  • Results : The compounds exhibited strong binding interactions with Hsp90, suggesting a mechanism for their anticancer activity through disruption of protein folding and function .

Wirkmechanismus

The mechanism of action of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are often the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
  • tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Uniqueness

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.

  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 1135123-74-8
  • SMILES Notation : O=C(OC(C)(C)C)N1CCC(C(C(OC)=O)=C(N)S2)=C2C1

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

A study highlighted the compound's potential against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicated moderate activity against organisms such as Pseudomonas aeruginosa and Escherichia coli. The compound exhibited an MIC of 0.21 μM for these pathogens, suggesting promising antibacterial properties .

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-c]pyridine structures exhibit significant antiproliferative effects. For instance:

  • Compounds related to this structure showed IC50 values ranging from 25 to 440 nM against different cancer cell lines, indicating a strong potential for further development as anticancer agents .
  • Specific derivatives displayed selective toxicity towards cancer cells while sparing normal cells, with IC50 values indicating effective inhibition of cancer cell growth .

The mechanisms underlying the biological activities of 5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine derivatives involve:

  • Binding Interactions : Molecular docking studies revealed that these compounds interact with key residues in target proteins such as DNA gyrase and tubulin. The binding energies were comparable to known antibiotics like ciprofloxacin, suggesting similar mechanisms in inhibiting bacterial growth .
  • Cell Cycle Impact : The compound has been shown to affect the cell cycle distribution in cancer cells, particularly increasing the percentage of cells in the G2/M phase, which is indicative of its role as a tubulin polymerization inhibitor .

Case Studies

Several studies have documented the effectiveness of thieno[3,2-c]pyridine derivatives:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate antimicrobial efficacy.
    • Results : Compounds demonstrated potent inhibitory effects against Pseudomonas aeruginosa with MIC values significantly lower than traditional antibiotics .
  • Study on Anticancer Properties :
    • Objective : Assess antiproliferative activity against cancer cell lines.
    • Results : Compounds showed IC50 values as low as 1.1 μM against HeLa cells, confirming their potential as selective anticancer agents .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialPseudomonas aeruginosa0.21 μM
AntimicrobialEscherichia coliModerate
AnticancerHeLa Cells1.1 μM
AnticancerCEM Cells2.3 μM
AnticancerL1210 Cells2.8 μM

Eigenschaften

IUPAC Name

5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(17)15-6-5-10-9(8-15)7-11(20-10)12(16)18-4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUBTQXBYQTRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-t-Butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid (300 mg, 1.1 mmol), potassium carbonate (150 mg, 1.1 mol) and methyl iodide (150 mg, 1.1 mmol) were stirred at room temperature for 4.5 hours in anhydrous N,N-dimethylformamide (3 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate to obtain crude 5-t-butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester. This was mixed with hydrochloric acid-saturated methanol (4 ml) and stirred at room temperature for 14 hours. By evaporating the solvent from the reaction solution under a reduced pressure, crude 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester hydrochloride was obtained. This compound and triethylamine (0.59 ml, 4.2 mmol) and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (310 mg, 1.0 mmol) were stirred at room temperature for 24 hours in anhydrous N,N-dimethylformamide (10 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 240 mg (0.56 mmol, 56% in yield) of the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.